molecular formula C9H18O2 B13744236 1-tert-Butoxy-3-methyl-3-buten-2-ol CAS No. 3605-82-1

1-tert-Butoxy-3-methyl-3-buten-2-ol

Cat. No.: B13744236
CAS No.: 3605-82-1
M. Wt: 158.24 g/mol
InChI Key: VJPAQMNQYGXQOW-UHFFFAOYSA-N
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Description

1-tert-Butoxy-3-methyl-3-buten-2-ol is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.23802 . It is known for its unique structure, which includes a tert-butoxy group attached to a butenol backbone. This compound is used in various chemical processes and has significant industrial applications.

Preparation Methods

The synthesis of 1-tert-Butoxy-3-methyl-3-buten-2-ol typically involves the reaction of 3-methyl-3-buten-2-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-tert-Butoxy-3-methyl-3-buten-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butoxy-3-methyl-3-buten-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butoxy-3-methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of different products. The specific pathways involved depend on the context of its use, such as in metabolic studies or synthetic chemistry .

Comparison with Similar Compounds

1-tert-Butoxy-3-methyl-3-buten-2-ol can be compared with similar compounds like:

The uniqueness of this compound lies in its tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

3605-82-1

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxy]but-3-en-2-ol

InChI

InChI=1S/C9H18O2/c1-7(2)8(10)6-11-9(3,4)5/h8,10H,1,6H2,2-5H3

InChI Key

VJPAQMNQYGXQOW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(COC(C)(C)C)O

Origin of Product

United States

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